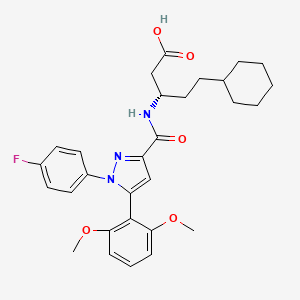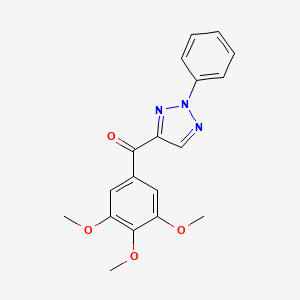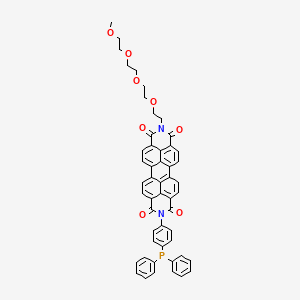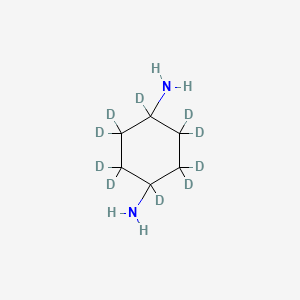
STING agonist-20-Ala-amide-PEG2-C2-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-20-Ala-amide-PEG2-C2-NH2: is an active scaffold that includes a stimulator of interferon genes (STING). This compound is utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) and is primarily used in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 involves multiple steps, including the incorporation of polyethylene glycol (PEG) and amino acid residues. The exact synthetic route and reaction conditions are proprietary and typically involve specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves large-scale synthesis using automated systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: STING agonist-20-Ala-amide-PEG2-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
STING agonist-20-Ala-amide-PEG2-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of complex molecules.
Biology: Studied for its role in immune response modulation.
Medicine: Investigated for its potential in cancer therapy and vaccine development.
Industry: Utilized in the production of immune-stimulating antibody conjugates (ISACs) for research purposes
Wirkmechanismus
STING agonist-20-Ala-amide-PEG2-C2-NH2 exerts its effects by stimulating the STING pathway. This activation leads to the production of interferons and other cytokines, which play a crucial role in the immune response. The molecular targets include STING receptors, and the pathways involved are related to innate immunity and inflammation .
Vergleich Mit ähnlichen Verbindungen
- STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA
- Other STING agonists
Comparison: this compound is unique due to its specific structure, which allows for targeted activation of the STING pathway. Compared to other STING agonists, it offers a distinct balance of efficacy and safety, making it a valuable tool in cancer research and immunotherapy .
Eigenschaften
Molekularformel |
C46H57N13O12 |
|---|---|
Molekulargewicht |
984.0 g/mol |
IUPAC-Name |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate |
InChI |
InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1 |
InChI-Schlüssel |
SMHIUUMWALWYLI-DRUWVYPFSA-N |
Isomerische SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN |
Kanonische SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)




